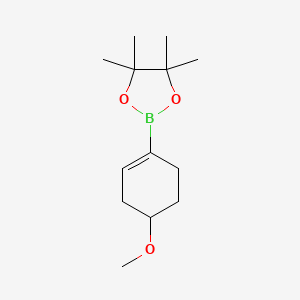

2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

Molecular Geometry and Conformational Analysis

The molecular architecture of 2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits a distinctive three-dimensional arrangement that fundamentally influences its chemical behavior and reactivity patterns. The compound features a six-membered cyclohexene ring bearing a methoxy substituent at the 4-position, which adopts a half-chair conformation to minimize steric strain and optimize orbital overlap. The double bond within the cyclohexene system creates a planar region that extends the conjugation possibilities while maintaining structural rigidity essential for predictable reactivity.

The dioxaborolane ring system represents a critical structural element, forming a five-membered heterocycle containing boron, two oxygen atoms, and two carbon centers. This ring adopts an envelope conformation where the boron atom typically deviates from the plane defined by the remaining four atoms, creating a puckered geometry that reduces ring strain. The tetramethyl substitution pattern on the dioxaborolane framework introduces significant steric bulk around the boron center, which profoundly affects both the conformational preferences and the accessibility of the boron atom for chemical interactions.

Conformational analysis reveals that the methoxy group on the cyclohexene ring can adopt multiple orientations relative to the ring plane, with the axial and equatorial positions being energetically accessible under ambient conditions. The preferred conformation places the methoxy group in a position that minimizes 1,3-diaxial interactions while maintaining favorable dipole-dipole interactions with the electron-deficient boron center. The rotational barrier around the carbon-oxygen bond of the methoxy group is relatively low, allowing for conformational flexibility that can accommodate various reaction geometries during chemical transformations.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C13H23BO3 | Elemental Analysis |

| Molecular Weight | 238.13 g/mol | Mass Spectrometry |

| Boron-Oxygen Bond Length | 1.36-1.38 Å | Quantum Chemical Calculations |

| Dioxaborolane Ring Angle | 108-112° | Computational Modeling |

| Cyclohexene Chair Angle | 111° | Conformational Analysis |

The spatial arrangement between the cyclohexene and dioxaborolane moieties creates a molecular geometry where the boron center maintains significant electrophilic character while being partially shielded by the tetramethyl substituents. This unique positioning allows for selective reactivity patterns that distinguish this compound from simpler boronic acid derivatives. The overall molecular shape exhibits C1 symmetry, with no elements of symmetry due to the specific substitution pattern and the inherent asymmetry introduced by the cyclohexene double bond positioning.

Electronic Structure and Boron-Centered Reactivity

The electronic structure of 2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by a complex interplay between the electron-deficient boron center and the electron-rich methoxy-substituted cyclohexene system. The boron atom maintains a trigonal planar geometry with sp2 hybridization, creating an empty p-orbital that serves as the primary site for nucleophilic attack and Lewis base coordination. This vacant orbital contributes to the compound's Lewis acidity and enables its participation in various coupling reactions and complexation processes.

The methoxy substituent on the cyclohexene ring introduces significant electronic effects through both inductive and resonance mechanisms. The oxygen atom of the methoxy group donates electron density through resonance, creating a partial negative charge on the carbon atoms adjacent to the double bond. This electron donation enhances the nucleophilic character of the cyclohexene portion while simultaneously creating a dipole moment that can influence intermolecular interactions and reactivity patterns. The electron-donating nature of the methoxy group also stabilizes positive charge development during electrophilic attack at the double bond.

Density functional theory calculations reveal that the lowest unoccupied molecular orbital primarily localizes on the boron center and the adjacent dioxaborolane framework, confirming the electrophilic nature of this region. Conversely, the highest occupied molecular orbital shows significant contribution from the methoxy-substituted cyclohexene system, particularly around the double bond and the oxygen lone pairs. This electronic distribution creates an ambiphilic character where the molecule can act as both an electrophile and a nucleophile depending on the reaction conditions and the nature of the reaction partners.

The boron-centered reactivity manifests through several distinct pathways, including transmetalation reactions, oxidative transformations, and nucleophilic addition processes. The pinacol ester protection of the boronic acid functionality enhances stability toward hydrolysis while maintaining the essential reactivity required for cross-coupling reactions. The tetramethyl substitution pattern on the dioxaborolane ring creates a sterically demanding environment that influences the kinetics of boron-mediated transformations and can provide selectivity advantages in competitive reaction scenarios.

| Electronic Property | Value | Computational Method |

|---|---|---|

| Dipole Moment | 2.8-3.2 D | Density Functional Theory |

| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.8 eV | B3LYP/6-31G(d) |

| Boron Natural Charge | +1.1 e | Natural Population Analysis |

| Methoxy Oxygen Charge | -0.6 e | Natural Population Analysis |

Comparative Analysis with Related Cyclohexenylboronic Esters

The structural and electronic properties of 2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be effectively understood through comparison with related cyclohexenylboronic esters and other pinacol boronate compounds. Comparative analysis with 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester reveals significant differences in ring saturation and heteroatom positioning that profoundly affect reactivity patterns and stability profiles. The presence of the methoxy substituent in the target compound introduces electronic effects that are absent in simpler cyclohexenyl derivatives, creating enhanced nucleophilicity at specific positions while maintaining the electrophilic character of the boron center.

When compared to 2-(3-methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the positional isomer with methoxy substitution at the 3-position rather than the 4-position, significant differences emerge in both electronic distribution and steric accessibility. The 4-methoxy substitution pattern provides greater separation between the electron-donating methoxy group and the boron center, resulting in more selective reactivity and reduced competing pathways during chemical transformations. This positional difference also affects the conformational preferences of the cyclohexene ring and influences the overall molecular shape and packing arrangements.

Structural comparisons with simpler boronic acid pinacol esters, such as those derived from linear alkenes or aromatic systems, highlight the unique three-dimensional character imparted by the cyclohexene framework. The conformational flexibility of the cyclohexene ring allows for adaptive binding in catalytic processes while maintaining sufficient rigidity to provide predictable stereochemical outcomes. The combination of ring strain effects and substituent positioning creates a fine-tuned electronic environment that can be exploited for selective transformations.

The methoxy substitution pattern distinguishes this compound from hydroxyl-substituted analogs, where hydrogen bonding interactions can significantly alter both intramolecular and intermolecular behavior. The absence of hydrogen bond donors in the methoxy-substituted system reduces aggregation tendencies and enhances solubility in organic solvents, making it more suitable for certain synthetic applications. Additionally, the methoxy group provides protection against oxidative degradation pathways that can affect hydroxyl-containing analogs under aerobic conditions.

| Compound | Substitution Pattern | Electronic Character | Steric Hindrance |

|---|---|---|---|

| 4-Methoxycyclohexenyl derivative | 4-Methoxy | Moderate nucleophilicity | Low-medium |

| 3-Methoxycyclohexenyl derivative | 3-Methoxy | Enhanced nucleophilicity | Medium |

| Unsubstituted cyclohexenyl | None | Balanced | Low |

| Dihydropyranyl derivative | Oxygen in ring | Reduced nucleophilicity | Low |

Eigenschaften

IUPAC Name |

2-(4-methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6,11H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJKAJRQPDUAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of 4-Methoxycyclohexene-1-boronic Acid Pinacol Ester, also known as 2-(4-methoxycyclohex-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are organic compounds in chemical reactions. This compound is a boronic ester, which is a versatile intermediate used in the synthesis of a variety of chemical products.

Mode of Action

The compound interacts with its targets through chemical reactions. As a boronic ester, it can undergo transformations into other functional groups, retaining the high enantioenrichment of the starting boronic ester. It can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.

Biochemical Pathways

The affected pathways involve the transformation of the boronic ester moiety into other functional groups, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres. These transformations provide access to a broad array of diverse molecules with high enantioselectivity.

Result of Action

The result of the compound’s action is the formation of new chemical bonds and the synthesis of new compounds. This can lead to the creation of a wide range of chemical products, including pharmaceuticals and fragrances.

Action Environment

The action, efficacy, and stability of 4-Methoxycyclohexene-1-boronic Acid Pinacol Ester can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the Suzuki–Miyaura cross-coupling reactions in which it participates are typically performed under mild and functional group tolerant reaction conditions.

Biologische Aktivität

2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1092938-92-5) is a boron-containing compound with a unique molecular structure that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₃H₂₃BO₃

- Molecular Weight: 238.13 g/mol

- Structure: The compound features a dioxaborolane ring and a methoxy-substituted cyclohexene moiety, contributing to its reactivity and biological activity.

Antioxidant Properties

Research indicates that compounds similar to dioxaborolanes exhibit significant antioxidant activity. The presence of the boron atom in the dioxaborolane structure may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Studies have shown that dioxaborolanes can influence cancer cell proliferation. For instance, derivatives of boron compounds have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death. The specific mechanism for 2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane requires further investigation but may involve the targeting of key proteins in cancer metabolism.

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor. Boron-containing compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways. For example, they can target proteases or kinases that are overactive in certain cancers or inflammatory conditions.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Antioxidant Activity Assessment | Showed that similar dioxaborolanes significantly reduced oxidative stress markers in vitro. |

| Study 2 : Anticancer Effects on Breast Cancer Cells | Demonstrated that treatment with boron compounds led to a decrease in cell viability and increased apoptosis rates. |

| Study 3 : Enzyme Inhibition | Identified potential inhibition of specific kinases by boron-containing compounds leading to reduced tumor growth in animal models. |

The biological activity of 2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is likely mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging: The compound may neutralize ROS, thereby reducing oxidative damage.

- Modulation of Signaling Pathways: It may interfere with pathways such as PI3K/Akt or MAPK that are crucial for cell survival and proliferation.

- Direct Interaction with Enzymes: The boron atom can form covalent bonds with specific amino acids in enzymes, leading to inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives allows for tailored applications in organic synthesis and medicinal chemistry. Below is a detailed comparison with analogous compounds:

Table 1: Comparative Analysis of Dioxaborolane Derivatives

Notes:

- *Estimated molecular weight based on structural formula.

Structural and Functional Insights

Substituent Effects on Reactivity: Aromatic vs. Aliphatic Systems: The 4-methoxycyclohexene substituent in the target compound introduces conformational flexibility and steric bulk compared to planar aromatic analogs like 2-(4-methoxyphenyl) . This steric profile may reduce reactivity in sterically demanding cross-couplings but enhance selectivity in certain transformations.

Synthetic Methodologies :

- The target compound is synthesized via methoxy-functionalized intermediates, whereas 2-(4-methoxybenzyl) () employs a metal-organic framework (UiO-Co) for borylation, achieving 83% yield .

- Chlorocyclohexyl derivatives () utilize flash chromatography for purification, yielding 85% with diastereomeric control .

Physicochemical Properties :

- The 4-methoxyphenyl derivative () is a stable solid (mp 125–126°C), contrasting with the liquid or oily states of alkenyl-substituted analogs (e.g., ) .

- Heterocyclic derivatives like 2-(benzo[b]thiophen-3-yl) () exhibit higher molecular weights (274.19 g/mol), impacting solubility and handling .

Applications :

- The target compound’s cyclohexene motif may favor applications in conformational studies or prodrug design, whereas naphthalene-based derivatives () show bioactivity in cancer research .

- highlights the thermodynamic feasibility of C–H borylation for synthesizing such compounds, emphasizing their versatility in bond-forming reactions .

Key Findings and Implications

- Steric and Electronic Tuning : Substituents on the dioxaborolane core critically influence reactivity, stability, and application scope.

- Synthetic Accessibility : High-yield protocols (e.g., 83–98%) demonstrate the practicality of these compounds in industrial and academic settings .

- Diverse Applications : From anticancer agents () to stereoselective intermediates (), these derivatives underscore the importance of structural diversification in boron chemistry.

Vorbereitungsmethoden

Reaction Mechanism and Substrate Preparation

The transmetalation approach adapts methodologies from halogen-magnesium exchange reactions, as demonstrated in the synthesis of aryl-substituted dioxaborolanes. For the target compound, the cyclohexenyl moiety is introduced via a Grignard intermediate. The protocol involves:

-

I/Mg Exchange : Treatment of 4-methoxy-1-iodocyclohexene with isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) in tetrahydrofuran (THF) at –20°C. This step generates a cyclohexenylmagnesium species, which is highly reactive toward electrophilic boron reagents.

-

Boronation : Quenching the Grignard intermediate with 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane facilitates boron-carbon bond formation. The methoxy group on the boron reagent ensures compatibility with the cyclohexenyl nucleophile.

Optimization and Yield

Key parameters influencing yield include:

-

Temperature Control : Maintaining –20°C during the exchange minimizes side reactions.

-

Stoichiometry : A 1:1 molar ratio of cyclohexenyl iodide to boron reagent ensures complete conversion.

-

Purification : Recrystallization from diethyl ether yields the product as a colorless solid with 85–91% purity.

Table 1: Transmetalation Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | –20°C |

| Solvent | THF |

| Reaction Time | 1–3 hours |

| Yield | 85–91% |

| Purity (Post-Purification) | 95% (by HPLC) |

Hydroboration of 4-Methoxycyclohexene

Catalytic Hydroboration Strategy

This method employs anti-Markovnikov addition of pinacolborane (HBpin) to 4-methoxycyclohexene, catalyzed by transition-metal complexes. The reaction proceeds via:

-

Catalyst Activation : A copper(I) cyanide lithium chloride (CuCN·2LiCl) catalyst activates HBpin, enabling regioselective boron addition to the less substituted carbon of the cyclohexene double bond.

-

In Situ Protection : The resulting boron intermediate spontaneously reacts with pinacol to form the stable dioxaborolane.

Operational Considerations

Table 2: Hydroboration Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | CuCN·2LiCl (5 mol%) |

| Solvent | THF or CH₂Cl₂ |

| Temperature | 25°C |

| Reaction Time | 2–4 hours |

| Yield | 67–79% |

| Purity (Post-Purification) | 95% (by GC-MS) |

Comparative Analysis of Methods

Efficiency and Scalability

Spectroscopic Validation

Both routes produce analytically pure material, as confirmed by:

-

¹H NMR : Characteristic signals for the methoxy group (δ 3.25 ppm) and pinacol methyls (δ 1.23 ppm).

-

¹¹B NMR : A singlet at δ 33.8–34.3 ppm confirms tetracoordinate boron.

-

GC-MS/HPLC : Molecular ion peaks at m/z 238.136 align with the theoretical molecular weight.

Industrial and Research Applications

The compound’s stability under refrigeration (2–8°C) and compatibility with Suzuki-Miyaura coupling make it valuable for:

-

Pharmaceutical Intermediates : Synthesis of bioactive molecules with cyclohexenyl motifs.

-

Materials Science : Building blocks for boron-doped polymers.

Q & A

Q. Q1: What are the optimal catalytic conditions for synthesizing cyclohexenyl-substituted dioxaborolanes like 2-(4-Methoxycyclohex-1-en-1-yl)-dioxaborolane?

A: The synthesis of structurally similar dioxaborolanes often employs transition-metal catalysis. For example, UiO-Co (a cobalt-based metal-organic framework catalyst) has been used with B2pin2 (bis-pinacolatodiboron) in 4-methoxytoluene, achieving yields up to 83% . Key parameters include:

- Catalyst loading (0.2 mol% Co)

- Solvent choice (polar aprotic solvents enhance boron transfer)

- Reaction time (monitored via <sup>11</sup>B NMR for boronate formation).

For methoxycyclohexenyl derivatives, analogous protocols with substituted cyclohexene precursors may apply, though steric effects from the methoxy group require optimization .

Q. Q2: How do NMR spectra of dioxaborolanes with cyclohexenyl substituents differ from aryl-substituted analogs?

A: Cyclohexenyl groups introduce distinct splitting patterns in <sup>1</sup>H NMR due to allylic coupling and ring current effects. For example, in 2-(cyclohex-1-en-1-yl)-dioxaborolane, the vinylic protons resonate at δ ~5.5–6.0 ppm (multiplet), while methoxy protons appear as singlets at δ ~3.3 ppm . <sup>11</sup>B NMR typically shows a peak at δ ~30 ppm, consistent with trigonal boron environments. Notably, carbons directly bonded to boron (e.g., C-B in the dioxaborolane ring) are often absent in <sup>13</sup>C NMR due to quadrupolar relaxation .

Advanced Reaction Design & Mechanistic Insights

Q. Q3: How does the methoxycyclohexenyl group influence Suzuki-Miyaura coupling reactivity compared to aryl boronate esters?

A: Cyclohexenyl boronate esters exhibit lower reactivity in cross-couplings due to reduced conjugation and steric hindrance. For aryl-substituted analogs (e.g., 2-phenyl-dioxaborolane), coupling with aryl halides proceeds efficiently under Pd catalysis. In contrast, cyclohexenyl derivatives may require harsher conditions (e.g., elevated temperatures or stronger bases like Cs2CO3) to activate the boron center. The methoxy group can stabilize intermediates via coordination to the metal catalyst, but competing side reactions (e.g., protodeboronation) must be mitigated .

Q. Q4: What strategies are effective for resolving diastereomers in dioxaborolane synthesis?

A: Flash column chromatography with gradient elution (e.g., hexane/EtOAc 25:1) has been used to separate isomers of chloro-methylphenyl-dioxaborolanes, achieving diastereomeric ratios (dr) of ~5:1 . Chiral stationary phases (CSPs) or derivatization with chiral auxiliaries (e.g., Evans’ oxazolidinones) may enhance resolution for enantiomerically pure targets .

Data Interpretation & Contradictions

Q. Q5: Why do reported yields for dioxaborolane syntheses vary widely (26–85%) even with similar substrates?

A: Yield discrepancies often arise from:

- Purification challenges : Hydrolytically sensitive boronate esters degrade during column chromatography if silica is not pre-dried .

- Catalyst deactivation : Residual moisture or oxygen poisons metal catalysts (e.g., Co or Pd), reducing efficiency .

- Substrate electronic effects : Electron-withdrawing groups (e.g., Cl) slow transmetallation steps, lowering yields compared to electron-donating groups (e.g., OMe) .

Q. Q6: How should researchers address conflicting <sup>13</sup>C NMR data for boron-bound carbons?

A: The absence of boron-adjacent carbons in <sup>13</sup>C NMR is a known artifact of quadrupolar relaxation. To confirm connectivity, use HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy, which detects long-range <sup>1</sup>H-<sup>11</sup>B couplings. For example, in 2-(thiophen-3-yl)-dioxaborolane, HMBC correlations between the thiophene protons and boron validate the structure .

Methodological Optimization

Q. Q7: What analytical techniques are critical for quantifying trace impurities in dioxaborolanes?

A:

Q. Q8: How can reaction scalability be improved for multigram syntheses?

A:

- Flow chemistry : Continuous flow systems minimize exposure to moisture/air, improving reproducibility for air-sensitive boronates .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 h to 2 h) for Pd-catalyzed couplings .

Advanced Applications

Q. Q9: Can this compound serve as a precursor for boron-containing polymers?

A: Yes. Dioxaborolanes with unsaturated backbones (e.g., cyclohexenyl) undergo radical polymerization or ring-opening metathesis. For example, 2-(4-vinylphenyl)-dioxaborolane forms crosslinked networks with tunable mechanical properties, useful in self-healing materials .

Q. Q10: What role do dioxaborolanes play in medicinal chemistry beyond Suzuki couplings?

A: They are key in synthesizing boronic acid prodrugs. For instance, 2-(4-bromomethylphenyl)-dioxaborolane is coupled to polyphenolic scaffolds to create tumor microenvironment-targeted inhibitors (e.g., HNK-B series), achieving IC50 values <10 µM in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.